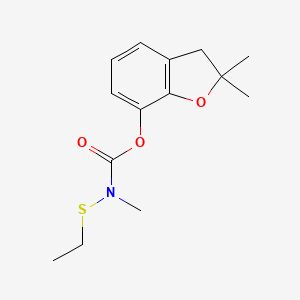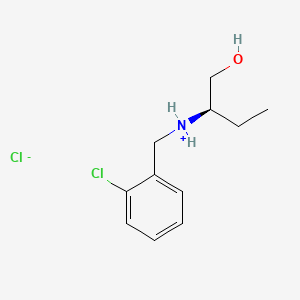
(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a chlorophenyl group and an amino alcohol moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and (S)-2-amino-1-butanol.
Nucleophilic Substitution: The first step involves a nucleophilic substitution reaction where (S)-2-amino-1-butanol reacts with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.
化学反应分析
Types of Reactions
(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, ammonia, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Biological Studies: The compound is employed in biological research to study its effects on cellular processes and its potential as a drug candidate.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(((2-Chlorophenyl)methyl)amino)-1-propanol hydrochloride: A structurally similar compound with a shorter carbon chain.
2-(((2-Chlorophenyl)methyl)amino)-1-pentanol hydrochloride: A structurally similar compound with a longer carbon chain.
Uniqueness
(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and other structurally similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.
属性
CAS 编号 |
112767-77-8 |
|---|---|
分子式 |
C11H17Cl2NO |
分子量 |
250.16 g/mol |
IUPAC 名称 |
(2-chlorophenyl)methyl-[(2R)-1-hydroxybutan-2-yl]azanium;chloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12;/h3-6,10,13-14H,2,7-8H2,1H3;1H/t10-;/m1./s1 |
InChI 键 |
ORJGAUNQLJLYSA-HNCPQSOCSA-N |
手性 SMILES |
CC[C@H](CO)[NH2+]CC1=CC=CC=C1Cl.[Cl-] |
规范 SMILES |
CCC(CO)[NH2+]CC1=CC=CC=C1Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
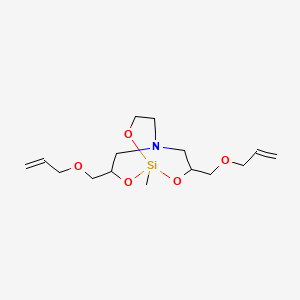
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)

![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)
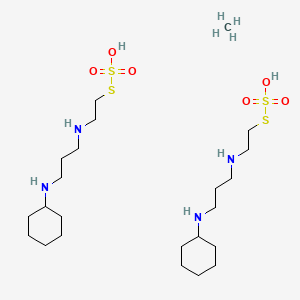
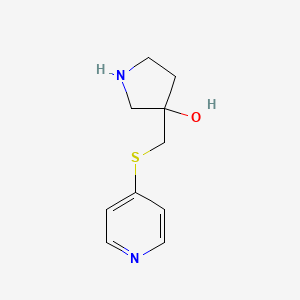


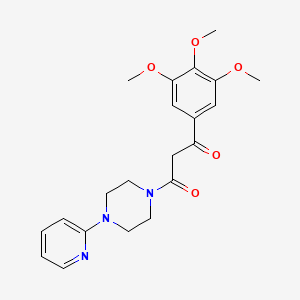
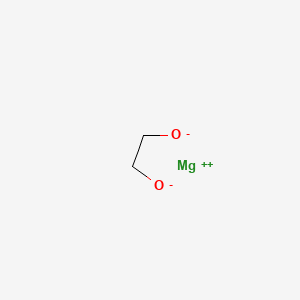
![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
